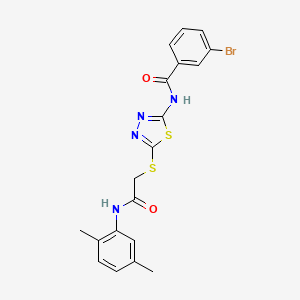

3-bromo-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

This compound features a 1,3,4-thiadiazole core substituted with a brominated benzamide group at position 2 and a thioether-linked 2,5-dimethylphenylacetamide moiety at position 3. Its synthesis likely involves multi-step condensation and cyclization reactions, similar to methods described in and .

Properties

IUPAC Name |

3-bromo-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O2S2/c1-11-6-7-12(2)15(8-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-4-3-5-14(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUFNCFNPVDHVCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.

Attachment of the Benzamide Group: The benzamide moiety is introduced through an amide coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Bromination: The final step involves the bromination of the aromatic ring, which can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that integrate various organic synthesis techniques. The characterization is performed through methods such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- Mass Spectrometry

These techniques confirm the structure and purity of the synthesized compound.

Biological Activities

The compound has been studied for its potential biological activities, particularly in the following areas:

Anticancer Activity

Research indicates that compounds similar to 3-bromo-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant anticancer properties. For instance:

- Inhibitory effects on cancer cell lines : Studies have shown that certain benzamide derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

Benzamide derivatives are known for their antibacterial and antifungal activities. The presence of the thiadiazole moiety in this compound may enhance its efficacy against microbial strains:

- Antibacterial assays : Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

COX-II Inhibition

The compound's structure suggests potential as a cyclooxygenase (COX-II) inhibitor, which is relevant in treating inflammation-related disorders:

- Mechanism of action : COX-II inhibitors reduce the production of prostaglandins involved in inflammation and pain pathways .

Case Study 1: Anticancer Efficacy

In a study evaluating various benzamide derivatives, one compound demonstrated a significant reduction in tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Antimicrobial Activity

A series of thiadiazole-containing benzamides were tested against drug-resistant bacterial strains. Results indicated that these compounds inhibited bacterial growth effectively, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism by which this compound exerts its effects is likely multifaceted. It may interact with various molecular targets, including enzymes, receptors, and DNA. The thiadiazole ring and the bromine atom could play crucial roles in binding to these targets, potentially disrupting normal cellular processes and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Bromine Substitution : The target compound and MH-B1T2 both incorporate bromine, which is linked to enhanced anticonvulsant activity in MH-B1T2 . However, the target’s bromine is positioned on the benzamide ring, whereas MH-B1T2 has bromine on the thiadiazole-adjacent benzene.

- Synthesis Efficiency : Yields for analogs in range from 68% to 88%, suggesting that the target’s synthesis may require optimized conditions to achieve comparable efficiency .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Lipophilicity : The target’s dimethylphenyl and bromine likely increase LogP compared to 5e and 5j, aligning it with highly lipophilic compounds like ’s Compound B .

- Melting Points : Analogs with aromatic/thioether substituents (e.g., 5j) exhibit higher melting points than alkylthio derivatives (e.g., 5g: 168–170°C), suggesting the target’s melting point may exceed 150°C .

Table 3: Bioactivity Profiles

Key Observations :

- Anticonvulsant Potential: The bromine in MH-B1T2 correlates with strong PTZ-induced seizure protection, suggesting the target may share this activity .

- Tubulin Interaction : highlights 1,3,4-thiadiazoles as antimitotics. The target’s dimethylphenyl group may enhance hydrophobic interactions with tubulin, akin to Compound A .

- Amide Functionality : The benzamide group in the target and nitazoxanide () could facilitate enzyme inhibition via hydrogen bonding, similar to PFOR targeting .

Biological Activity

The compound 3-bromo-N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide belongs to a class of compounds known for their diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 1,3,4-thiadiazole derivatives with various amine and thioketone precursors. The structural framework includes a thiadiazole ring , which is known for its biological activity due to the presence of nitrogen and sulfur atoms that can interact with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole moiety. For instance, derivatives similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 0.084 ± 0.020 | |

| Compound B | A549 (lung cancer) | 0.034 ± 0.008 | |

| 3-bromo-N-(...) | Various | TBD | Current Study |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific tumor cells.

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives have been extensively studied. Compounds similar to 3-bromo-N-(...) have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 1–2 | |

| Escherichia coli | TBD | |

| Candida albicans | Moderate activity |

These findings suggest that the compound may serve as a scaffold for developing new antimicrobial agents.

The mechanisms underlying the biological activities of thiadiazole derivatives are multifaceted:

- Inhibition of DNA/RNA Synthesis : Thiadiazole compounds can interfere with nucleic acid synthesis, a critical process in cancer cell proliferation.

- Enzyme Inhibition : Compounds have been reported to inhibit various enzymes involved in tumorigenesis, including phosphodiesterases and carbonic anhydrases .

- Receptor Interaction : Some derivatives act as antagonists for adenosine receptors, which are implicated in cancer progression .

Case Studies and Research Findings

Several case studies have provided insights into the efficacy and safety profile of thiadiazole-based compounds:

- A study evaluated a series of thiadiazole derivatives for their cytotoxicity against MCF-7 and A549 cell lines, revealing that structural modifications significantly impacted their activity .

- Another investigation focused on the antimicrobial effects of related compounds against resistant strains of bacteria and fungi, demonstrating their potential as therapeutic agents in treating infections caused by drug-resistant pathogens .

Q & A

Q. Can X-ray powder diffraction (XRPD) differentiate polymorphs of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.